2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole
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Overview
Description
2-(2-Bromophenyl)-4-(chloromethyl)-1,3-oxazole, also known as 2-Bromo-4-chloromethyl-1,3-oxazole (BCMOX), is a heterocyclic compound containing an oxygen, nitrogen, and carbon atoms in a five-membered ring. It is a versatile building block for the synthesis of several biologically active molecules and has been studied extensively for its potential applications in medicinal chemistry. The compound is also known for its high reactivity and stability, making it an attractive choice for organic synthesis.
Scientific Research Applications
Synthesis and Reactivity : Patil and Luzzio (2016) describe how 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl and bromomethyl analogues, serve as reactive scaffolds for synthetic elaboration. They are used in substitution reactions to prepare various oxazoles, demonstrating their versatility in organic synthesis (Patil & Luzzio, 2016).
Efficient Synthesis Method : Yamane et al. (2004) developed a simple and efficient method for synthesizing 2-aryl-4-bromomethyl-5-methyl-1,3-oxazoles, highlighting the high regioselectivity and moderate to good yields of these compounds. This underscores the utility of this compound in the preparation of oxazoles (Yamane, Mitsudera, & Shundoh, 2004).
Antiprotozoal Activity : Carballo et al. (2017) synthesized various 2-amino-4-(p-substituted phenyl)-oxazole derivatives and evaluated their antiprotozoal activity. They found significant activity against Giardia lamblia and Trichomonas vaginalis, indicating potential therapeutic applications (Carballo et al., 2017).
Coordination Chemistry in Asymmetric Synthesis : Gómez, Muller, and Rocamora (1999) discussed the use of 4,5-dihydro-1,3-oxazole ligands, like 2-oxazolines, in transition metal-catalyzed asymmetric organic syntheses. Their versatility and ease of synthesis make them valuable in this field (Gómez, Muller, & Rocamora, 1999).
Novel Synthesis Techniques and Applications : Venugopala (2018) detailed the synthesis of novel 2,4-disubstituted 1,3-oxazole analogues using a microwave-assisted method, demonstrating an advancement in synthesis techniques and the potential for varied applications (Venugopala, 2018).
Cross-Coupling Reactions for Oxazole Synthesis : Young, Smith, and Taylor (2004) described the synthesis of 2,4-disubstituted oxazoles using 4-bromomethyl-2-chlorooxazole. This process highlights the compound's role in facilitating cross-coupling reactions, an important aspect in chemical synthesis (Young, Smith, & Taylor, 2004).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .
Mode of Action
The compound’s interaction with its targets involves a radical approach . It’s used in a process known as formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
It’s known that similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters , which is a crucial step in many organic synthesis processes .
Pharmacokinetics
It’s known that similar compounds are only marginally stable in water , which could impact their bioavailability.
Action Environment
It’s known that similar compounds are only marginally stable in water , which suggests that the compound’s stability could be influenced by the presence of water.
properties
IUPAC Name |
2-(2-bromophenyl)-4-(chloromethyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADXIJUZBAOTPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CCl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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